![molecular formula C13H9Cl2FN2O3S B5974311 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide](/img/structure/B5974311.png)
5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mécanisme D'action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream signaling molecules, leading to the activation of various transcription factors and the upregulation of genes involved in B-cell proliferation and survival. 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide binds to the ATP-binding pocket of BTK, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
In addition to its effects on B-cell proliferation and survival, 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide has also been shown to inhibit the activation of other signaling pathways, including the NF-kB and AKT pathways. These pathways are involved in the regulation of various cellular processes, including inflammation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide has several advantages as a research tool, including its high potency and selectivity for BTK. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects.
Orientations Futures
There are several potential future directions for research involving 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide. These include the development of combination therapies with other targeted agents, the investigation of 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide in other B-cell malignancies, and the exploration of its effects on the tumor microenvironment. Additionally, further studies are needed to fully understand the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to therapy.
Méthodes De Synthèse
The synthesis of 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide involves several steps, including the reaction of 2,4-dichloro-N-(2-fluorophenyl)benzamide with sodium hydride, followed by the addition of 4-aminobenzenesulfonamide and N,N-dimethylformamide. The resulting intermediate is then treated with hydrochloric acid, and the final product is obtained through recrystallization.
Applications De Recherche Scientifique
5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these models, 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide has been shown to inhibit BTK activity, leading to decreased B-cell proliferation and survival.
Propriétés
IUPAC Name |
2,4-dichloro-N-(2-fluorophenyl)-5-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O3S/c14-8-6-9(15)12(22(17,20)21)5-7(8)13(19)18-11-4-2-1-3-10(11)16/h1-6H,(H,18,19)(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLJYLOQEIAVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6677096 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.